molecular formula C12H11Br2NO4S B11523808 5,7-Dibromo-2-oxo-1,3-benzoxathiol-6-yl butylcarbamate

5,7-Dibromo-2-oxo-1,3-benzoxathiol-6-yl butylcarbamate

Cat. No.: B11523808
M. Wt: 425.09 g/mol
InChI Key: IEFKXXSJIRTNCI-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-oxo-2H-1,3-benzoxathiol-6-yl N-butylcarbamate is a synthetic organic compound characterized by its unique chemical structure, which includes bromine atoms and a benzoxathiol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-2-oxo-2H-1,3-benzoxathiol-6-yl N-butylcarbamate typically involves the bromination of a precursor benzoxathiol compound followed by the introduction of the N-butylcarbamate group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The final step involves the reaction of the brominated intermediate with butyl isocyanate under controlled conditions to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2-oxo-2H-1,3-benzoxathiol-6-yl N-butylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce debrominated derivatives or alcohols.

Scientific Research Applications

5,7-Dibromo-2-oxo-2H-1,3-benzoxathiol-6-yl N-butylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-dibromo-2-oxo-2H-1,3-benzoxathiol-6-yl N-butylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the benzoxathiol ring play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromo-2-oxo-2H-1,3-benzoxathiol-6-yl N-butylcarbamate is unique due to its specific substitution pattern and the presence of the N-butylcarbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11Br2NO4S

Molecular Weight

425.09 g/mol

IUPAC Name

(5,7-dibromo-2-oxo-1,3-benzoxathiol-6-yl) N-butylcarbamate

InChI

InChI=1S/C12H11Br2NO4S/c1-2-3-4-15-11(16)18-9-6(13)5-7-10(8(9)14)19-12(17)20-7/h5H,2-4H2,1H3,(H,15,16)

InChI Key

IEFKXXSJIRTNCI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=C(C=C2C(=C1Br)OC(=O)S2)Br

Origin of Product

United States

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